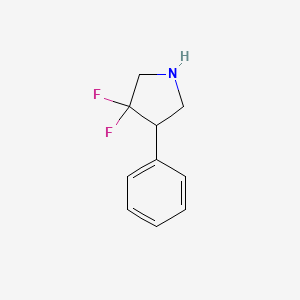

3,3-Difluoro-4-phenylpyrrolidine

Description

Significance of Fluorinated Heterocycles in Modern Organic and Medicinal Chemistry

The introduction of fluorine into heterocyclic compounds has become a cornerstone of modern drug discovery and materials science. whiterose.ac.uk Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules without significantly increasing their size. nih.gov The strategic incorporation of fluorine atoms can lead to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to biological targets. nih.govnih.gov This is attributed to the high strength of the carbon-fluorine bond and the ability of fluorine to modulate the acidity or basicity of neighboring functional groups. nih.gov Consequently, a substantial percentage of pharmaceuticals and agrochemicals currently on the market contain fluorine. whiterose.ac.uk The integration of fluorine into heterocyclic scaffolds, which are themselves prevalent in bioactive natural products and synthetic drugs, has given rise to a powerful class of molecules with diverse applications. nih.gov

Overview of Pyrrolidine (B122466) Architectures as Privileged Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in a vast number of biologically active compounds, including many FDA-approved drugs. The non-planar, three-dimensional nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, enabling effective interaction with biological macromolecules. This sp³-hybridized structure provides a greater exploration of chemical space compared to its flat, aromatic counterpart, pyrrole. The pyrrolidine nucleus is a versatile building block that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.

Unique Academic Interest of the 3,3-Difluoro-4-phenylpyrrolidine Core

The 3,3-difluoro-4-phenylpyrrolidine core presents a fascinating case study for academic and industrial researchers due to the interplay of its constituent parts. The gem-difluoro group at the 3-position is of particular interest as it can significantly influence the conformation of the pyrrolidine ring. This "fluorine conformational effect" can lock the ring into specific puckered conformations, which can be crucial for binding to a specific biological target. The presence of the phenyl group at the adjacent 4-position introduces further structural complexity and potential for diverse chemical interactions, such as pi-stacking with aromatic residues in proteins. The stereochemical relationship between the fluorine atoms and the phenyl group (cis or trans) adds another layer of complexity and opportunity for developing highly specific molecular probes and therapeutic agents.

Scope and Objectives of Research on 3,3-Difluoro-4-phenylpyrrolidine

The primary objectives of research focused on the 3,3-difluoro-4-phenylpyrrolidine scaffold are multifaceted. A major goal is the development of efficient and stereoselective synthetic methods to access different isomers of this compound. This includes the exploration of novel fluorination techniques and asymmetric synthesis strategies. Understanding the conformational preferences of the cis and trans isomers through computational and experimental methods is another key objective. Furthermore, researchers are actively investigating the potential of this scaffold in medicinal chemistry, particularly in the design of inhibitors for various enzymes and receptors. The structure-activity relationship (SAR) studies of derivatives of 3,3-difluoro-4-phenylpyrrolidine are crucial for identifying new lead compounds for drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-4-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSGMKWPEBMKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 3,3 Difluoro 4 Phenylpyrrolidine System

Retrosynthetic Strategies for the 3,3-Difluoro-4-phenylpyrrolidine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the 3,3-difluoro-4-phenylpyrrolidine scaffold, several disconnections can be envisioned.

A primary strategy involves disconnecting the pyrrolidine (B122466) ring itself. This can be achieved through a disconnection of the C-N bond, which points towards a synthesis from a difluorinated amino alcohol or amino halide precursor. Alternatively, a C-C bond disconnection, typically between C2-C3 or C4-C5, suggests a route involving the cyclization of an acyclic amino ketone or ester.

Another logical approach is to disconnect the substituents from a pre-formed pyrrolidine ring. However, the installation of a gem-difluoro group onto a pyrrolidine ring at a late stage can be challenging. Therefore, a more common strategy involves disconnecting the phenyl group, which suggests a coupling reaction, or more frequently, building the ring from a precursor already containing the phenyl moiety. The most synthetically viable retrosynthetic approaches often involve constructing the fluorinated ring from acyclic precursors where the key fragments are assembled in a controlled manner. amazonaws.comresearchgate.net

Key Retrosynthetic Disconnections:

C-N Bond Disconnection: Leads back to an acyclic 1,4-amino alcohol or related derivative.

C-C Bond Disconnection (e.g., C4-C5): Suggests a Michael addition of an amine to an α,β-unsaturated system bearing the difluoro and phenyl groups.

[3+2] Cycloaddition: A powerful convergent strategy that disconnects the ring into a three-atom component (an azomethine ylide) and a two-atom component (a difluorinated alkene dipolarophile).

Classical Approaches to Fluorinated Pyrrolidines and Analogues

Classical synthetic methods have laid the groundwork for accessing fluorinated pyrrolidines, often involving robust, albeit lengthy, sequences. These can be categorized into linear and convergent pathways.

Linear syntheses involve the sequential construction of the molecule, building upon a starting framework step-by-step. A common approach begins with a precursor containing the required phenyl group. For instance, a synthesis could commence from a phenyl-substituted amino acid, such as phenylalanine. The carboxylic acid would be reduced to an alcohol, which is then protected. The key difluorination step could be achieved by oxidation of the C3 position to a ketone, followed by treatment with a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST). Subsequent deprotection and cyclization would yield the desired pyrrolidine ring.

An alternative linear route might start from an acyclic ketone. For example, a 1,4-addition of a nitrogen-containing nucleophile to a phenyl-substituted α,β-unsaturated ketone could be followed by the introduction of the difluoro group and subsequent reductive amination to close the ring. Such methods, while versatile, can suffer from long step counts and potential yield losses at each stage. nih.gov

Convergent syntheses offer advantages in efficiency by preparing key fragments of the molecule independently before combining them in the final stages. For 3,3-difluoro-4-phenylpyrrolidine, a convergent strategy could involve the synthesis of a difluorinated building block and a separate fragment containing the phenyl and amine functionalities.

One such pathway could utilize the 1,4-addition of ethyl bromodifluoroacetate to an activated alkene like cinnamonitrile (B126248) in the presence of copper powder, a method demonstrated for analogous piperidine (B6355638) systems. nih.gov The resulting adduct, now containing the gem-difluoro group and the phenyl group in the correct relative positions, can be further elaborated. Reduction of the nitrile to an amine, followed by intramolecular cyclization, would furnish a lactam intermediate. Subsequent reduction of the lactam would yield the target 3,3-difluoro-4-phenylpyrrolidine. This approach effectively converges the key structural elements in a few high-yielding steps.

Catalytic and Stereoselective Syntheses of 3,3-Difluoro-4-phenylpyrrolidine

Modern synthetic efforts are increasingly focused on catalytic methods that can control stereochemistry, providing access to enantiomerically pure versions of the target molecule.

The presence of two stereocenters (at C3 and C4, if the nitrogen is substituted) in 3,3-difluoro-4-phenylpyrrolidine necessitates stereoselective methods for accessing single isomers. A powerful strategy involves the asymmetric synthesis of a key intermediate, such as a chiral 3,3-difluoropyrrolidin-4-ol. nih.gov

One route involves a stereoselective reduction of a 3,3-difluoropyrrolidin-4-one precursor. The use of chiral reducing agents or, more effectively, catalytic asymmetric transfer hydrogenation can introduce the desired chirality at the C4 position with high enantioselectivity. For example, iridium- or ruthenium-based catalysts with chiral diamine ligands are highly effective for the asymmetric reduction of ketones. nih.gov

Another approach relies on starting from the chiral pool. For instance, a derivative of a readily available chiral starting material like L-(+)-tartaric acid could be used to construct the pyrrolidine ring, thereby setting the stereochemistry early in the synthesis. nih.gov Fluorination would then be performed on this chiral scaffold. The development of practical routes to chiral fluorinated electrophiles, such as optically active fluoroiodoacetic acid, also enables asymmetric alkylation strategies to build the chiral core. nih.gov

Table 1: Selected Asymmetric Synthetic Strategies for Fluorinated Pyrrolidine Cores

| Precursor/Reaction Type | Chiral Influence | Key Reagents/Catalyst | Outcome |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Catalyst-controlled | Iridium-diamine complex | Enantioselective reduction of a ketone to a chiral alcohol. nih.gov |

| Chiral Pool Synthesis | Substrate-controlled | L-(+)-Tartaric Acid | Sets the initial stereochemistry of the pyrrolidine ring. nih.gov |

| Asymmetric Alkylation | Chiral Electrophile | (S)-Fluoroiodoacetic Acid | Stereospecific alkylation of a chiral enolate. nih.gov |

This table presents generalized strategies applicable to the synthesis of chiral fluorinated pyrrolidines based on published methodologies.

Among the most elegant and efficient methods for constructing highly functionalized pyrrolidines is the transition metal-catalyzed asymmetric 1,3-dipolar cycloaddition. nih.gov Copper(I) catalysts, in particular, have proven highly effective in mediating the reaction between azomethine ylides and various dipolarophiles. acs.orgnih.gov

In the context of 3,3-difluoro-4-phenylpyrrolidine, this strategy involves the in situ generation of an azomethine ylide from an iminoester (derived from an amino acid like glycine). This ylide then coordinates to a chiral copper(I) complex, typically formed from a copper salt and a chiral phosphine (B1218219) or ferrocenyl-based ligand. acs.orgthieme-connect.de The resulting chiral catalyst-dipole complex then undergoes a [3+2] cycloaddition with a suitable difluorinated dipolarophile, such as a derivative of 2,2-difluoro-1-phenylethene.

This reaction is powerful because it can construct the pyrrolidine ring and set multiple stereocenters simultaneously with high levels of diastereo- and enantioselectivity. nih.govthieme-connect.de The stereochemical outcome is dictated by the chiral ligand bound to the copper catalyst. By carefully selecting the ligand, it is possible to favor the formation of a specific stereoisomer of the fluorinated pyrrolidine product. nih.govproquest.com

Table 2: Representative Copper(I)-Catalyzed Asymmetric Cycloaddition Systems

| Ligand Type | Dipolarophile Class | Stereoselectivity (Typical) | Reference |

|---|---|---|---|

| Chiral Ferrocenyl P,N-Ligands | Fluorinated Imines | Good to excellent dr and ee | nih.gov |

| Chiral Monodentate Phosphoramidite | β-Substituted Alkenyl Heteroarenes | High ee | nih.gov |

| (S)-tol-BINAP | β-Fluoroalkyl Vinylsulfones | Excellent dr and ee | thieme-connect.de |

This table summarizes catalyst systems used in analogous copper-catalyzed cycloadditions to produce chiral heterocycles, demonstrating the potential for application in the synthesis of 3,3-difluoro-4-phenylpyrrolidine.

Strategies for Introducing the gem-Difluoro Moiety at the 3-Position

The construction of the 3,3-difluoropyrrolidine (B39680) core is primarily achieved through two main synthetic strategies: the deoxofluorination of a corresponding ketone precursor and the [3+2] cycloaddition of an azomethine ylide with a gem-difluoroalkene.

Deoxofluorination of 3-Oxo-4-phenylpyrrolidine:

A direct approach to the 3,3-difluoro-4-phenylpyrrolidine system involves the deoxofluorination of a pre-formed 3-oxo-4-phenylpyrrolidine ring. This transformation replaces the carbonyl oxygen with two fluorine atoms. Common reagents for this purpose include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). sigmaaldrich.comorgsyn.orgenamine.net These reagents are effective in converting ketones to gem-difluorides. sigmaaldrich.com However, the harsh conditions and the potential for side reactions, such as elimination, are notable drawbacks. nih.gov Newer generations of deoxofluorinating agents, such as aminodifluorosulfinium tetrafluoroborate (B81430) salts (e.g., XtalFluor-E and XtalFluor-M), have been developed to offer enhanced thermal stability and selectivity, minimizing the formation of undesired byproducts. nih.govnih.gov

[3+2] Cycloaddition of Azomethine Ylides with gem-Difluoroalkenes:

A powerful and versatile method for constructing the 3,3-difluoro-4-phenylpyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with a (2,2-difluorovinyl)benzene derivative. nih.govresearchgate.net This approach allows for the convergent and stereocontrolled synthesis of highly substituted pyrrolidines. rsc.org The azomethine ylides are typically generated in situ from the corresponding iminoesters. mdpi.com

Significant advancements have been made in rendering this cycloaddition asymmetric, primarily through the use of chiral metal catalysts. Copper(I) catalysts, in particular, have been successfully employed in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluorostyrenes, providing enantioenriched 3,3-difluoropyrrolidines with high yields and excellent stereoselectivities. nih.gov The choice of the chiral ligand is crucial for achieving high levels of enantiocontrol.

| Entry | Dipolarophile (Substituent on Phenyl Ring) | Catalyst/Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) [%] | Yield [%] |

|---|---|---|---|---|---|

| 1 | H | Cu(CH3CN)4BF4 / (S)-TF-BiphamPhos | >20:1 | 95 | 92 |

| 2 | 4-Me | Cu(CH3CN)4BF4 / (S)-TF-BiphamPhos | >20:1 | 96 | 94 |

| 3 | 4-F | Cu(CH3CN)4BF4 / (S)-TF-BiphamPhos | >20:1 | 97 | 96 |

| 4 | 4-Cl | Cu(CH3CN)4BF4 / (S)-TF-BiphamPhos | >20:1 | 96 | 95 |

| 5 | 4-Br | Cu(CH3CN)4BF4 / (S)-TF-BiphamPhos | >20:1 | 95 | 93 |

| 6 | 3-Me | Cu(CH3CN)4BF4 / (S)-TF-BiphamPhos | >20:1 | 94 | 91 |

| 7 | 2-Me | Cu(CH3CN)4BF4 / (S)-TF-BiphamPhos | 10:1 | 92 | 88 |

Table 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with (2,2-Difluorovinyl)benzenes. nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Pyrrolidine Cores

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated heterocycles to minimize environmental impact and enhance safety. numberanalytics.com Key strategies include the use of greener solvents, the development of catalyst-free or metal-free reactions, and the improvement of atom economy.

The use of safer and more environmentally benign solvents is a central tenet of green chemistry. mdpi.com Water, ionic liquids, and fluorous solvents are being explored as alternatives to traditional volatile organic solvents. mdpi.comfrontiersin.orgnih.gov For instance, performing reactions in water can simplify workup procedures and reduce the generation of hazardous waste. mdpi.com Fluorous solvents can facilitate catalyst recycling through fluorous biphase systems, where the fluorous-tagged catalyst is easily separated from the product in the organic phase. nih.govtcichemicals.com

Minimizing the use of hazardous reagents is another critical aspect. The development of more stable and less toxic deoxofluorinating agents like XtalFluor reagents, which do not generate highly corrosive HF, is a significant step towards greener fluorination processes. nih.gov Furthermore, catalytic approaches are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a catalyst that can be recycled. numberanalytics.com The copper-catalyzed cycloaddition reactions are a prime example of this principle in action for the synthesis of fluorinated pyrrolidines. nih.gov

Efforts are also directed towards developing catalyst-free reaction conditions, for example, by using microwave irradiation to accelerate reactions and reduce the need for catalysts and harsh conditions. researchgate.net

Total Synthesis Strategies Involving the 3,3-Difluoro-4-phenylpyrrolidine Motif

The 3,3-difluoropyrrolidine scaffold is a valuable building block in drug discovery. sigmaaldrich.com Its incorporation into complex molecules is a key strategy for developing novel therapeutic agents. For example, 3,3-difluoropyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and dual leucine (B10760876) zipper kinase (DLK). sigmaaldrich.com

While specific total syntheses of complex natural products featuring a 3,3-difluoro-4-phenylpyrrolidine core are not extensively documented in readily available literature, the synthetic strategies described above provide the fundamental tools for its incorporation. The enantioselective synthesis of the 3,3-difluoro-4-phenylpyrrolidine unit allows for its use as a chiral building block in the modular synthesis of larger, more complex bioactive molecules. The development of robust and stereocontrolled methods for its preparation is therefore a critical enabler for the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.

Table of Compounds

| Compound Name |

|---|

| 3,3-Difluoro-4-phenylpyrrolidine |

| Diethylaminosulfur trifluoride (DAST) |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) |

| Aminodifluorosulfinium tetrafluoroborate |

| XtalFluor-E |

| XtalFluor-M |

| (2,2-Difluorovinyl)benzene |

| Copper(I) tetra(acetonitrile) tetrafluoroborate |

| (S)-TF-BiphamPhos |

| 3-Oxo-4-phenylpyrrolidine |

Reactivity and Chemical Transformations of 3,3 Difluoro 4 Phenylpyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom, being a secondary amine, is a primary site for reactions. Its nucleophilicity and basicity are modulated by the electron-withdrawing effect of the adjacent geminal difluoro group. The pKa of the parent 3,3-difluoropyrrolidine (B39680) is reported to be 7.5, which is significantly lower than that of pyrrolidine (pKa ≈ 11.3), indicating reduced basicity. nih.govsci-hub.ru This inherent electronic property influences the conditions required for its reactions.

The pyrrolidine nitrogen readily undergoes N-alkylation and N-acylation with suitable electrophiles. These reactions are fundamental for incorporating the difluorophenylpyrrolidine motif into larger molecular frameworks.

N-Alkylation is typically achieved by treating the amine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. Given the reduced nucleophilicity, slightly more forcing conditions or more reactive alkylating agents, such as alkyl triflates, may be beneficial. Metal-free catalytic systems, for instance using triarylboranes like B(C₆F₅)₃ with aryl esters, also present a mild pathway for N-alkylation of various amines and could be applicable here. rsc.org

N-Acylation proceeds smoothly with acylating agents like acyl chlorides or anhydrides. A base, such as triethylamine (B128534) or pyridine, is commonly added to scavenge the acid generated. N-acylated products, for example, N-benzoyl derivatives, are crucial intermediates for certain C-N bond cleavage reactions. A practical synthesis of 3,3-difluoropyrrolidine itself involves the formation of an N-benzyl protected intermediate, highlighting the feasibility of these transformations. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-3,3-difluoro-4-phenylpyrrolidine | K₂CO₃, Acetonitrile, heat |

| N-Alkylation | Benzyl Bromide (BnBr) | N-Benzyl-3,3-difluoro-4-phenylpyrrolidine | NaH, DMF |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-3,3-difluoro-4-phenylpyrrolidine | Triethylamine, CH₂Cl₂, 0 °C to r.t. |

| N-Acylation | Benzoyl Chloride (PhCOCl) | N-Benzoyl-3,3-difluoro-4-phenylpyrrolidine | Pyridine, CH₂Cl₂ |

The lone pair of electrons on the pyrrolidine nitrogen allows it to function as a ligand in the formation of coordination complexes with metal ions. The chirality of 3,3-Difluoro-4-phenylpyrrolidine makes it a particularly interesting ligand for applications in asymmetric catalysis. google.com

Furthermore, the field of materials science has shown growing interest in fluorinated organic molecules for the development of novel ferroelectric materials. researchgate.net Ferroelectricity has been successfully induced in lead iodide perovskites by incorporating fluorinated cyclic amines, such as 4,4-difluorocyclohexylammonium cations. nih.gov Research has also demonstrated that fluorination of pyrrolidine-containing ligands significantly impacts their coordination properties and complex stability with f-block elements like lutetium. nih.gov While direct studies on 3,3-Difluoro-4-phenylpyrrolidine in ferroelectric research are not widely documented, these findings suggest its potential as a chiral, fluorinated component for creating new multifunctional materials that combine ferroelectricity with other useful properties. mdpi.com

Reactions of the Phenyl Substituent at the 4-Position

The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is dictated by the nature of the pyrrolidine substituent attached to the ring. masterorganicchemistry.comlumenlearning.com

Activating, Ortho-, Para-Directing: When the pyrrolidine nitrogen is unprotonated and not acylated, the C4-pyrrolidinyl group acts as an alkyl substituent. It is a weak activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. nih.gov

Deactivating, Meta-Directing: Under strong acidic conditions (e.g., nitration, sulfonation), the pyrrolidine nitrogen becomes protonated, forming a pyrrolidinium (B1226570) ion. This positively charged group is strongly electron-withdrawing and deactivating, directing electrophiles to the meta position. Similarly, an N-acyl group is also deactivating and meta-directing. youtube.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Directing Effect | Expected Major Product(s) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Ortho-, Para- | 4-(2-Bromophenyl)- and 4-(4-Bromophenyl)-3,3-difluoropyrrolidine |

| Nitration | HNO₃, H₂SO₄ | Meta- (on N-protonated species) | 3,3-Difluoro-4-(3-nitrophenyl)pyrrolidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ortho-, Para- (on N-acylated species) | N-Acyl-4-(4-acetylphenyl)-3,3-difluoropyrrolidine |

| Sulfonation | Fuming H₂SO₄ | Meta- (on N-protonated species) | 4-(3,3-Difluoro-pyrrolidin-4-yl)benzenesulfonic acid |

Transformations of the Geminal Difluoro Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the geminal difluoro group generally inert. However, recent advances in synthetic methodology have provided pathways for the activation of otherwise unreactive C(sp³)–F bonds. researchgate.netresearchgate.net

These modern methods often employ strong Lewis acids, frustrated Lewis pairs (FLPs), or photoredox catalysis to achieve transformations that were previously considered highly challenging. rsc.org For 3,3-Difluoro-4-phenylpyrrolidine, such strategies could potentially lead to novel derivatives.

Monodefluorination/Elimination: Lewis acids such as B(C₆F₅)₃ or nickel complexes can catalyze the activation of a C-F bond. researchgate.netrsc.org This can lead to elimination, forming a more unsaturated, monofluoroalkene product (a 3-fluoro-Δ³-pyrroline derivative), or hydrodefluorination to yield a 3-fluoropyrrolidine.

Stereoselective C-F Functionalization: The two fluorine atoms are enantiotopic. It has been shown that a chiral Lewis base in an FLP system can achieve a stereoselective desymmetrization of geminal difluoroalkanes, leading to enantioenriched monofluorinated products. nih.gov This suggests a potential route to chiral-at-fluorine derivatives from 3,3-Difluoro-4-phenylpyrrolidine.

These reactions represent advanced synthetic transformations that could expand the chemical space accessible from this fluorinated scaffold.

Ring-Opening and Functionalization Reactions of Pyrrolidines via C-N Bond Cleavage

A significant challenge in synthetic chemistry is the selective cleavage of unstrained C-N bonds in cyclic amines like pyrrolidines. Recent breakthroughs have enabled the deconstructive functionalization of these rings, particularly when the nitrogen is part of an amide.

For an N-acylated derivative, such as N-benzoyl-3,3-difluoro-4-phenylpyrrolidine, reductive cleavage of the C2–N bond can be achieved using a combination of a Lewis acid and photoredox catalysis. The mechanism involves a single-electron transfer from the excited photocatalyst to the amide carbonyl group, which is activated by the Lewis acid. This generates a radical anion intermediate that fragments, cleaving the C-N bond and producing a carbon-centered radical, which can be trapped by various reagents. This strategy transforms the pyrrolidine ring into a functionalized, linear amino-alkyl chain, providing access to structurally diverse molecules that would be difficult to synthesize otherwise.

Stereochemical Control in Reactions Involving 3,3-Difluoro-4-phenylpyrrolidine

The presence of a stereocenter at the C4 position makes 3,3-Difluoro-4-phenylpyrrolidine a chiral molecule. This inherent chirality is a critical element in controlling the stereochemical outcome of its reactions.

The conformation of the five-membered pyrrolidine ring is influenced by its substituents. The introduction of fluorine atoms is known to significantly affect ring pucker, which in turn can create a biased steric environment. nih.govnih.gov This substrate-controlled stereoselectivity can direct the approach of reagents to a specific face of the molecule. For instance, in an electrophilic substitution on the phenyl ring, the chiral center at C4 could lead to a diastereomeric preference in the formation of ortho-substituted products.

Moreover, the molecule can be a substrate in reagent-controlled asymmetric reactions. As mentioned, the use of chiral catalysts or reagents, such as in the FLP-mediated desymmetrization of the CF₂ group, could generate new stereocenters with high selectivity. nih.gov The synthesis of related chiral building blocks like (3R,4S)-3-amino-4-methyl pyrrolidine and enantiopure 3,3-difluoropyrrolidin-4-ol underscores the importance and feasibility of achieving high stereochemical control in reactions involving substituted pyrrolidine rings. nih.govelsevier.com Therefore, enantiomerically pure (R)- or (S)-3,3-Difluoro-4-phenylpyrrolidine serves as a valuable scaffold for the synthesis of complex, stereodefined molecules.

Computational and Theoretical Investigations of 3,3 Difluoro 4 Phenylpyrrolidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of 3,3-Difluoro-4-phenylpyrrolidine. arxiv.org These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

DFT calculations can be used to determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. In silico studies on related heterocyclic compounds demonstrate that frontier orbital analysis can reveal how structural modifications influence electronic properties. mdpi.com

Reactivity indices, such as electrostatic potential maps, can also be generated. These maps visualize electron-rich and electron-poor regions of the molecule, highlighting likely sites for electrophilic or nucleophilic attack. For 3,3-Difluoro-4-phenylpyrrolidine, the phenyl ring and the nitrogen atom are expected to be electron-rich regions, while the area around the difluorinated carbon would be relatively electron-poor.

Table 1: Illustrative Electronic Properties of 3,3-Difluoro-4-phenylpyrrolidine Calculated via DFT (Note: The following data is illustrative of typical results from DFT calculations and not from a specific published study on this exact molecule.)

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.8 eV | Indicates energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -0.5 eV | Indicates energy of the lowest energy empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability and relatively low reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule due to the electronegative fluorine atoms. |

Molecular Dynamics Simulations for Conformational Preferences and Dynamics

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twisted" forms. The substituents on the ring heavily influence which conformation is most stable. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of 3,3-Difluoro-4-phenylpyrrolidine, revealing its preferred three-dimensional structures and dynamic behavior over time. researchgate.net

Studies on analogous fluorinated proline and piperidine (B6355638) derivatives show that fluorine substitution has a profound impact on ring pucker and the cis/trans isomerization of amide bonds. nih.govresearchgate.net For 3,3-Difluoro-4-phenylpyrrolidine, the gem-difluoro group at the C3 position introduces significant steric and electronic effects. These effects, combined with the bulky phenyl group at C4, will dictate the energetically favored pucker of the five-membered ring.

MD simulations can map the potential energy surface of the molecule, identifying the lowest energy conformers. It is likely that the phenyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the fluorine atoms. The simulations can also reveal the energy barriers between different conformers, providing insight into the flexibility of the ring system. clockss.org

Table 2: Hypothetical Relative Energies of 3,3-Difluoro-4-phenylpyrrolidine Conformers from MD Simulations (Note: This table presents a hypothetical outcome to illustrate the type of data generated from conformational analysis.)

| Conformer Description | Ring Pucker | Phenyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | C4-endo (Envelope) | Pseudo-equatorial | 0.00 (Global Minimum) |

| 2 | C4-exo (Envelope) | Pseudo-axial | +3.5 |

| 3 | Twist | Pseudo-equatorial | +1.8 |

| 4 | Twist | Pseudo-axial | +5.2 |

In Silico Studies of Reaction Mechanisms and Transition States

In silico studies are invaluable for investigating the mechanisms of chemical reactions, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. nih.govrsc.org For 3,3-Difluoro-4-phenylpyrrolidine, computational methods can be used to model potential reactions, such as N-alkylation, N-acylation, or reactions involving the phenyl ring.

By mapping the reaction coordinate, researchers can calculate the activation energies for different potential pathways. researchgate.net For example, in a hypothetical N-alkylation reaction, DFT calculations could be used to model the approach of an alkyl halide. The calculations would identify the structure of the transition state and determine the energy barrier for the reaction to occur. researchgate.net This information helps predict whether a reaction is likely to proceed under given conditions and what the expected products will be.

Computational studies on the electrophilic aminoalkenylation of other heteroaromatics have shown that reaction pathways can be complex, sometimes involving post-transition state bifurcations where a single transition state leads to multiple products. pku.edu.cn Similar detailed analyses could be applied to reactions of 3,3-Difluoro-4-phenylpyrrolidine to uncover nuanced mechanistic details.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers highly accurate methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.comnih.gov This is particularly useful for structure verification and for assigning signals in complex experimental spectra.

Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in 3,3-Difluoro-4-phenylpyrrolidine. researchgate.net These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.1 ppm for ¹H NMR when appropriate functionals (e.g., WP04) and basis sets are used in combination with a solvent model. github.ionih.gov

Table 3: Illustrative Predicted NMR Chemical Shifts for 3,3-Difluoro-4-phenylpyrrolidine (Note: These values are for illustrative purposes to show the output of computational NMR predictions.)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | C2-H (axial) | 3.15 |

| ¹H | C2-H (equatorial) | 3.40 |

| ¹H | C4-H | 3.95 |

| ¹H | C5-H (axial) | 3.25 |

| ¹H | C5-H (equatorial) | 3.50 |

| ¹H | Phenyl-H | 7.20 - 7.45 |

| ¹³C | C2 | 58.5 |

| ¹³C | C3 | 124.0 (triplet due to C-F coupling) |

| ¹³C | C4 | 45.2 |

| ¹³C | C5 | 55.8 |

| ¹⁹F | C3-F | -95.0 |

Structure-Activity Relationship (SAR) Modeling based on Molecular Features (excluding biological outcomes)

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the structural or physicochemical features of molecules with a particular property or activity. nih.gov While often used in drug discovery to predict biological effects, the principles of SAR can be applied to understand how molecular features relate to non-biological properties such as solubility, polarity, or chromatographic retention time. jocpr.com

For 3,3-Difluoro-4-phenylpyrrolidine and a hypothetical series of related analogs, a quantitative structure-property relationship (QSPR) model could be developed. This involves calculating a wide range of molecular descriptors for each compound. nih.gov These descriptors fall into several categories:

Topological: Describing the connectivity and branching of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic: Quantifying features related to the electron distribution (e.g., dipole moment, polarizability, HOMO/LUMO energies). mdpi.com

Steric/Geometrical: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

By correlating these descriptors with an experimentally measured physical property, a mathematical model can be built. researchgate.net This model can then be used to predict the property for new, unsynthesized compounds, guiding the design of molecules with desired physicochemical characteristics. The model would highlight which features, such as the presence of the fluorine atoms or the size of the phenyl substituent, are most influential for a given property. nih.gov

Strategic Applications of the 3,3 Difluoro 4 Phenylpyrrolidine Scaffold in Chemical Research

Role as a Versatile Building Block in Organic Synthesis

The 3,3-difluoro-4-phenylpyrrolidine framework is a valuable organic building block, serving as a foundational component for the assembly of more complex molecular architectures. sigmaaldrich.com Organic building blocks are functionalized molecules that enable the modular, bottom-up synthesis of target compounds in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.com The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, offers a non-planar, sp3-rich structure that is highly sought after in drug discovery for exploring three-dimensional chemical space. nih.gov

The synthesis of derivatives often starts from precursors like 3-carboxy-4-vinyl pyrrolidines, which can be constructed via 1,3-dipolar cycloaddition reactions. researchgate.net The presence of the gem-difluoro group on the pyrrolidine ring introduces unique stereoelectronic properties without adding significant steric bulk, making it a desirable feature in synthetic targets. nih.gov The development of synthetic routes to access such fluorinated pyrrolidines, including enantioselective methods, is an active area of research, highlighting their importance as intermediates for creating novel chemical entities. nih.gov For instance, practical and efficient syntheses have been established for key chiral building blocks like (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, which serves as a precursor for various biologically active compounds. researchgate.net The strategic placement of the difluoro group and the phenyl ring provides a rigid and well-defined three-dimensional structure that can be further functionalized at the nitrogen atom or other positions to generate a library of diverse compounds.

Scaffold for the Design of Biologically Active Compounds (Emphasis on Molecular Design)

The 3,3-difluoro-4-phenylpyrrolidine scaffold is particularly prized in medicinal chemistry for the design of novel therapeutics. nih.gov The incorporation of a pyrrolidine ring is a common strategy to constrain the conformation of a molecule, which can lead to improved selectivity and potency for a specific biological target. nih.gov The sp3-hybridized nature of the scaffold contributes to increased three-dimensional coverage, a feature that can enhance properties like aqueous solubility compared to flat, aromatic systems. nih.gov

Ligand Design for Enzyme and Receptor Targets (e.g., DPP-4 Inhibitors)

A prominent application of the 3,3-difluoropyrrolidine (B39680) motif is in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme targeted for the treatment of type 2 diabetes. nih.govnih.gov DPP-4 inhibitors, known as "gliptins," work by preventing the breakdown of incretin (B1656795) hormones, which play a key role in glucose homeostasis. nih.gov

The pyrrolidine ring is an effective proline mimetic, enabling it to bind to the S1 pocket of the DPP-4 active site. nih.gov A key example is the compound (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, which was identified as a potent and selective DPP-4 inhibitor with an IC₅₀ of 13 nM. nih.gov In this molecule, the 3,3-difluoropyrrolidine moiety is attached via an amide bond to a second pyrrolidine ring, demonstrating the scaffold's utility in constructing potent enzyme inhibitors. nih.gov The design of such molecules often involves linking the core scaffold to other fragments that occupy different binding pockets (S1 and S2) of the enzyme to achieve high affinity and selectivity. nih.govresearchgate.net

| Compound Name | Target | Activity (IC₅₀) | Reference |

| (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (5) | DPP-4 | 13 nM | nih.gov |

| 4,4-difluoropiperidine ether-based antagonist (14a) | D4R | 0.3 nM (Ki) | nih.gov |

This table is interactive. Click on the headers to sort.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of compounds based on the 3,3-difluoro-4-phenylpyrrolidine scaffold. These studies involve systematically modifying the structure to understand how changes affect potency and selectivity. nih.govnih.gov For instance, in a series of N-arylrolipram derivatives designed as PDE4 inhibitors, the stereochemistry of the pyrrolidine ring was found to be critical, with the (S)-enantiomer being approximately 10 times more potent than the (R)-enantiomer. researchgate.net

For pyrrolidine-based inhibitors, modifications at different positions on the ring can have varied effects. nih.gov SAR studies have shown that the nature and position of substituents on the phenyl ring and modifications to the pyrrolidine nitrogen are key to modulating activity. nih.govresearchgate.net The distance of a phenyl group from the core scaffold can also significantly impact inhibitory activity, demonstrating the importance of precise spatial arrangement for optimal interaction with the biological target. nih.gov The goal of SAR is to fine-tune the molecule to maximize desired interactions with the target protein while minimizing off-target effects. nih.gov

Impact of Fluorine on Physicochemical Properties and Molecular Interactions (e.g., Lipophilicity, pKa, Protein Binding)

The introduction of fluorine atoms into a molecule like 3,3-difluoro-4-phenylpyrrolidine has a profound impact on its physicochemical properties, which are critical for its behavior as a drug candidate. researchgate.net The gem-difluoro group is strongly electron-withdrawing, which can significantly alter the properties of nearby functional groups. researchgate.net

One of the most important effects is on the basicity (pKa) of the pyrrolidine nitrogen. The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the nitrogen, making it less basic compared to its non-fluorinated counterpart. The experimental basic pKa of 3,3-difluoropyrrolidine is reported to be 7.5. nih.gov This modulation of pKa can be crucial for optimizing a drug's absorption, distribution, and target engagement, as it affects the ionization state of the molecule at physiological pH.

Fluorine substitution also influences lipophilicity (LogP). While a single fluorine can increase lipophilicity, the effect of a gem-difluoro group can be more complex but is often used to fine-tune this property. nih.gov Furthermore, fluorine can participate in unique molecular interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to target proteins. researchgate.net For example, the DPP-4 inhibitor incorporating the 3,3-difluoropyrrolidine moiety was noted for its low plasma protein binding, a desirable characteristic for a drug. nih.gov

| Property | Impact of gem-Difluoro Group | Reference(s) |

| pKa | Lowers the basicity of the pyrrolidine nitrogen due to strong inductive electron withdrawal. The pKa of 3,3-difluoropyrrolidine is 7.5. | researchgate.netnih.gov |

| Lipophilicity | Modulates lipophilicity, often used to fine-tune the property for better ADME characteristics. | nih.gov |

| Metabolic Stability | Enhances metabolic stability by blocking C-H bonds susceptible to oxidation. | researchgate.net |

| Molecular Conformation | Influences molecular conformation through stereoelectronic effects. | researchgate.net |

| Protein Binding | Can lead to lower plasma protein binding and can participate in specific fluorine-protein interactions to enhance binding affinity. | researchgate.netnih.gov |

This table is interactive. Click on the headers to sort.

Development of Chiral Auxiliaries and Organocatalysts Incorporating the Pyrrolidine Motif

The rigid, chiral framework of pyrrolidine derivatives makes them excellent candidates for use as chiral auxiliaries and organocatalysts in asymmetric synthesis. rsc.org Proline and its derivatives are among the most successful organocatalysts. The 3,3-difluoro-4-phenylpyrrolidine scaffold, possessing inherent chirality and a defined conformational preference, has potential in this area.

While specific examples detailing the use of 3,3-difluoro-4-phenylpyrrolidine itself as an organocatalyst are not widespread in the reviewed literature, the principles of its design are highly relevant. Chiral pyrrolidine-based catalysts are effective in a range of asymmetric transformations, including Michael additions. researchgate.net The stereoelectronic properties imparted by the difluoro groups could be exploited to influence the stereochemical outcome of a catalyzed reaction in a novel way. The development of stereodivergent catalytic systems, which can produce any possible stereoisomer of a product, is a major goal in catalysis, and novel scaffolds like this could provide new opportunities for achieving such control. rsc.org

Applications in Materials Science (e.g., Ferroelectric Complexes)

While the primary application of the 3,3-difluoro-4-phenylpyrrolidine scaffold is in medicinal chemistry, fluorinated organic compounds are also of interest in materials science. The high polarity of the C-F bond can lead to materials with interesting properties. However, based on the available search results, there is no specific mention of 3,3-difluoro-4-phenylpyrrolidine being used in the development of ferroelectric complexes. The research focus for this particular scaffold appears to be overwhelmingly concentrated on its biological applications.

Precursors for the Synthesis of Advanced Fluorinated Heterocyclic Systems

There is currently no data available in the scientific literature regarding the use of 3,3-Difluoro-4-phenylpyrrolidine as a starting material for the synthesis of more complex, fused, or advanced fluorinated heterocyclic systems. Research in this specific application of the compound has not been published.

Advanced Analytical Methodologies for Purity and Stereochemical Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of pharmaceutical purity and the determination of enantiomeric excess (e.e.). For chiral compounds such as 3,3-Difluoro-4-phenylpyrrolidine, the separation of enantiomers is crucial, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Chiral HPLC methods are specifically developed to resolve enantiomers. This is often achieved through the use of chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to different retention times. Alternatively, chiral derivatizing agents can be employed to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov The choice of the appropriate chiral selector or derivatization reagent is critical for achieving successful separation. nih.gov

The enantiomeric excess, a measure of the purity of a chiral substance, is calculated from the relative peak areas of the two enantiomers in the chromatogram. masterorganicchemistry.com A higher e.e. value indicates a greater proportion of the desired enantiomer. masterorganicchemistry.com For instance, a mixture with a 75% enantiomeric excess is composed of 87.5% of the major enantiomer and 12.5% of the minor one. masterorganicchemistry.com A completely pure enantiomer would have an e.e. of 100%, while a racemic mixture has an e.e. of 0%. masterorganicchemistry.com

The development of a reliable HPLC method involves the optimization of several parameters, including the mobile phase composition, flow rate, and column temperature, to achieve adequate resolution and sensitivity. nih.gov Validation of the method ensures its accuracy, precision, and linearity over a specified concentration range. nih.gov

| Parameter | Description | Importance for 3,3-Difluoro-4-phenylpyrrolidine Analysis |

|---|---|---|

| Chiral Stationary Phase (CSP) | A stationary phase containing a chiral selector that interacts stereoselectively with the enantiomers. | Enables direct separation of the (R) and (S) enantiomers of 3,3-Difluoro-4-phenylpyrrolidine. |

| Mobile Phase | The solvent system that carries the analyte through the column. | Optimizing the solvent composition (e.g., hexane/isopropanol ratio) is crucial for achieving good resolution and reasonable analysis times. |

| Flow Rate | The speed at which the mobile phase passes through the column. | Affects resolution and analysis time; needs to be optimized for efficiency. |

| Temperature | The temperature of the column during analysis. | Can influence the interactions between the analyte and the CSP, thereby affecting separation. |

| Detection | The method used to detect the analyte as it elutes from the column (e.g., UV, fluorescence). | Choice of detector and wavelength is important for sensitivity and selectivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical analysis, involving the detection, identification, and quantification of impurities in drug substances and products. ijprajournal.com For 3,3-Difluoro-4-phenylpyrrolidine, this process is essential to ensure that any potential by-products from the synthesis or degradation products are identified and controlled.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. ijprajournal.com It separates compounds based on their volatility and then detects them using a mass spectrometer, which provides information about their molecular weight and structure. ijprajournal.com For less volatile compounds, derivatization may be necessary to increase their volatility for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly versatile and widely used for impurity profiling in the pharmaceutical industry. ijnrd.orgchimia.ch LC-MS is particularly suitable for non-volatile and thermally labile compounds, which are common in pharmaceutical synthesis. ijnrd.org The coupling of LC with a mass spectrometer allows for the sensitive detection and identification of impurities, even at very low levels. chimia.ch LC-MS/MS provides even greater selectivity and structural information by fragmenting the ions of interest and analyzing the resulting fragment ions. chimia.ch This technique is invaluable for the structural elucidation of unknown impurities. ijnrd.org

The process of impurity profiling using these techniques involves:

Detection: Identifying all potential impurities in the sample.

Identification/Structure Elucidation: Determining the chemical structure of the detected impurities. This often involves comparing their mass spectra with libraries or using fragmentation patterns to deduce the structure.

Quantification: Measuring the amount of each impurity present in the sample.

| Technique | Principle | Applicability to 3,3-Difluoro-4-phenylpyrrolidine | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. ijprajournal.com | Suitable for volatile impurities and starting materials in the synthesis of 3,3-Difluoro-4-phenylpyrrolidine. | High resolution separation, well-established libraries for identification. ijprajournal.com | Requires analytes to be volatile and thermally stable, or require derivatization. ijprajournal.com |

| LC-MS/MS | Separation of non-volatile compounds by liquid chromatography followed by tandem mass spectrometry. ijnrd.org | Ideal for the primary compound and its non-volatile impurities and degradation products. | High sensitivity and selectivity, applicable to a wide range of compounds, provides structural information. ijnrd.orgchimia.ch | Matrix effects can sometimes suppress ion signals. |

Development of ¹⁹F NMR as an Analytical Probe for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For fluorinated compounds like 3,3-Difluoro-4-phenylpyrrolidine, ¹⁹F NMR spectroscopy offers unique advantages. wikipedia.org The ¹⁹F nucleus has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR studies. wikipedia.org

A key feature of ¹⁹F NMR is its large chemical shift range, which is significantly wider than that of ¹H NMR. wikipedia.org This wide dispersion of signals minimizes peak overlap and allows for the clear resolution of different fluorine environments within a molecule. This makes ¹⁹F NMR an excellent tool for:

Structural Confirmation: The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, providing valuable information for confirming the structure of 3,3-Difluoro-4-phenylpyrrolidine.

Purity Assessment: The presence of fluorinated impurities can be readily detected as additional peaks in the ¹⁹F NMR spectrum.

Stereochemical Analysis: The two fluorine atoms in 3,3-Difluoro-4-phenylpyrrolidine are diastereotopic, meaning they are in different chemical environments and should, in principle, give rise to distinct signals in the ¹⁹F NMR spectrum. The difference in their chemical shifts (ΔδFF) can be a sensitive probe of the molecule's conformation. researchgate.net

Chiral Analysis: In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the enantiomers of a chiral fluorinated compound can exhibit separate signals in the ¹⁹F NMR spectrum, allowing for the determination of enantiomeric excess. chemeurope.comcas.cn

Recent advancements have focused on using ¹⁹F NMR as a "spectroscopic spy" to study complex mixtures of fluorinated molecules without the need for separation. rsc.org This approach leverages the high resolution and sensitivity of ¹⁹F NMR to obtain detailed structural information. nih.gov

Validation of Analytical Procedures for Research Reproducibility

The validation of analytical procedures is a critical step to ensure that a method is suitable for its intended purpose and that the results are reliable and reproducible. For the analysis of 3,3-Difluoro-4-phenylpyrrolidine, a validated method is essential for quality control and regulatory compliance. The validation process typically involves evaluating several key parameters as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A thoroughly validated analytical method for 3,3-Difluoro-4-phenylpyrrolidine ensures that the data generated is accurate, reliable, and can be reproduced by other laboratories, which is fundamental for scientific research and pharmaceutical development. researchgate.net

Future Directions and Emerging Research Avenues for 3,3 Difluoro 4 Phenylpyrrolidine

Development of Novel and More Efficient Synthetic Routes

The development of efficient and stereoselective methods for the synthesis of 3,3-difluoro-4-phenylpyrrolidine and its derivatives is a primary area of ongoing research. Current strategies often rely on multi-step sequences that can be cumbersome and low-yielding. Future efforts are directed towards more streamlined and atom-economical approaches.

One promising avenue is the application of modern catalytic methods. For instance, the use of copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition reactions presents a powerful strategy for constructing enantioenriched 3,3-difluoropyrrolidinyl derivatives acs.org. This approach allows for the direct and highly stereocontrolled formation of the pyrrolidine (B122466) ring, a significant improvement over classical methods.

Another area of development focuses on the use of readily available starting materials. Research into the multigram synthesis of 4,4-disubstituted-3-oxopyrrolidones has identified these compounds as efficient precursors to 3,3'-difluoropyrrolidines wm.edunih.govchemrxiv.org. The subsequent difluorination of the keto group offers a modular and scalable route to the desired scaffold. Furthermore, two distinct enantioselective routes to 3,3-difluoropyrrolidin-4-ol have been reported, providing access to chiral building blocks for more complex targets uchicago.edu.

Future research will likely focus on the development of catalytic, asymmetric methods that can introduce the gem-difluoro functionality and control the stereochemistry of the phenyl group in a single step. The exploration of novel fluorinating reagents and catalytic systems will be crucial in achieving this goal.

Exploration of Untapped Reactivity and Cascade Reactions

The unique electronic properties conferred by the gem-difluoro group at the 3-position of the pyrrolidine ring suggest a rich and largely unexplored reactivity profile for 3,3-difluoro-4-phenylpyrrolidine. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of adjacent functional groups and the ring itself.

One area of interest is the use of 3,3-difluoropyrrolidine (B39680) hydrochloride as a reactant in palladium-catalyzed allylic amination reactions to prepare cyclic and acyclic β-aminofluoroalkenes nbinno.com. This highlights the potential of the nitrogen atom as a nucleophile, with the fluorinated ring influencing the reaction's outcome.

Drawing parallels from similar structures, the reactivity of the carbon-fluorine bonds and the potential for functionalization at other positions on the pyrrolidine ring warrant investigation. For example, studies on 3,3-difluoro-2-exo-methylidene indolines have shown that the exocyclic double bond can act as both a nucleophile and an electrophile in a variety of metal-free and metal-catalyzed reactions nih.gov. This suggests that derivatives of 3,3-difluoro-4-phenylpyrrolidine could exhibit similar amphiphilic reactivity, opening doors to a wide range of transformations.

Furthermore, the development of cascade reactions involving this scaffold is a highly attractive prospect. While specific examples for 3,3-difluoro-4-phenylpyrrolidine are yet to be reported, research on other difluorinated heterocycles provides a roadmap. For instance, cascade cyclizations of azadienes with difluoroenoxysilanes and enantioselective [4+2] cycloadditions of gem-difluoro-1,3-butadienes demonstrate the potential for complex molecule synthesis in a single pot acs.orgacs.org. The exploration of [3+2] cycloaddition reactions, similar to those seen with gem-difluorocyclopropenes and azomethine ylides, could also lead to novel and complex fluorinated scaffolds nih.gov.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. The synthesis of fluorinated compounds, which often employs aggressive fluorinating agents, is particularly well-suited to this technology.

The application of flow chemistry to the synthesis of pyrrolidines and other nitrogen-containing heterocycles is a well-established field nbinno.com. Continuous-flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. Moreover, the enclosed nature of flow systems enhances the safety of handling potentially hazardous fluorinating reagents.

Future research will likely focus on the development of integrated flow processes for the multi-step synthesis of 3,3-difluoro-4-phenylpyrrolidine and its derivatives. This could involve the in-line generation of reactive intermediates, telescoping multiple reaction steps without intermediate purification, and incorporating in-line purification techniques to afford the final product in a continuous and automated fashion. Such automated platforms will be instrumental in accelerating the discovery and development of new drug candidates based on this scaffold.

Advanced Computational Design of Novel Derivatives with Enhanced Molecular Interaction Profiles

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. In the context of 3,3-difluoro-4-phenylpyrrolidine, these methods can be employed to design novel derivatives with optimized binding affinities and pharmacokinetic properties.

By understanding the conformational preferences of the fluorinated pyrrolidine ring and the influence of the gem-difluoro group on the molecule's electronic properties, researchers can rationally design analogs with improved interactions with biological targets. Computational studies can predict binding modes, estimate binding free energies, and guide the selection of substituents on the phenyl ring and the pyrrolidine nitrogen to maximize potency and selectivity.

The design and synthesis of novel fluoro-analogs of other biologically active compounds have demonstrated the power of this approach chemrxiv.orgresearchgate.net. By applying similar in silico screening and molecular docking techniques, a virtual library of 3,3-difluoro-4-phenylpyrrolidine derivatives can be generated and prioritized for synthesis, thereby streamlining the drug discovery process.

Expansion of its Role in Complex Natural Product Synthesis

Pyrrolidine-containing scaffolds are ubiquitous in natural products, many of which exhibit significant biological activity. The unique properties of the 3,3-difluoro-4-phenylpyrrolidine moiety make it an attractive building block for the synthesis of novel, fluorinated analogs of these natural products.

The incorporation of the gem-difluoro group can lead to compounds with enhanced metabolic stability, altered lipophilicity, and modified binding affinities compared to their non-fluorinated counterparts. The enantioselective synthesis of derivatives of 3,3-difluoropyrrolidine provides access to chiral synthons that can be incorporated into complex molecular architectures uchicago.edu.

Future research will likely see the use of 3,3-difluoro-4-phenylpyrrolidine and its derivatives in the total synthesis of complex natural product analogs. This will not only lead to the discovery of new bioactive compounds but also provide valuable insights into the structure-activity relationships of these natural products. The strategic placement of the fluorinated pyrrolidine ring can serve as a powerful tool to probe and modulate biological function.

Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. The development of sustainable and environmentally benign methods for the synthesis of 3,3-difluoro-4-phenylpyrrolidine is a critical future direction.

This includes the use of greener solvents, the development of catalytic reactions that minimize waste, and the exploration of renewable starting materials. The use of flow chemistry, as discussed earlier, can also contribute to a more sustainable process by reducing solvent consumption and improving energy efficiency.

Furthermore, research into eco-friendly fluorination methods is of paramount importance. This could involve the use of less hazardous fluorinating reagents or the development of enzymatic or electrochemical fluorination techniques. By embracing the principles of green chemistry, the synthesis of this valuable building block can be made more sustainable and environmentally responsible, aligning with the broader goals of the chemical industry.

Q & A

Q. What are the established synthetic routes for 3,3-Difluoro-4-phenylpyrrolidine, and what reaction conditions optimize yield and purity?

- Methodological Answer: Synthesis typically involves fluorination of pyrrolidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A common route includes:

Phenyl Group Introduction: Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated pyrrolidine precursor, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (60°C, 12h) .

Difluorination: Sequential fluorination at the 3,3-positions using Selectfluor or XeF₂ under inert atmosphere (0–5°C, 48h).

Optimization requires strict temperature control (<10°C) to avoid side reactions and purification via column chromatography (silica gel, ethyl acetate/hexane 1:3). Yields range from 45–65% depending on steric hindrance .

Q. Which analytical techniques are most effective for characterizing 3,3-Difluoro-4-phenylpyrrolidine's structural integrity and enantiomeric purity?

- Methodological Answer:

- 1H/19F NMR: Confirms fluorine substitution patterns and ring puckering dynamics (e.g., 19F chemical shifts at δ -180 to -190 ppm for geminal difluorine) .

- Chiral HPLC: Using Chiralpak IA-3 columns (hexane:isopropanol 90:10) resolves enantiomers, with retention times differing by 2–3 minutes for (R) and (S) forms .

- X-ray Crystallography: Resolves absolute configuration; crystals grown via vapor diffusion (acetonitrile/water) show orthorhombic packing (space group P212121) .

Q. What are the documented applications of 3,3-Difluoro-4-phenylpyrrolidine in material science?

- Methodological Answer:

- Polymer Modification: Enhances self-healing elastomers by acting as a hydrogen bond acceptor, increasing tensile strength by 40–60% (DSC shows Tg reduction by 15°C) .

- Dielectric Materials: Reduces dielectric constants (k=2.3–2.7) in epoxy resins for microelectronics, validated by impedance spectroscopy .

Advanced Research Questions

Q. How do competing fluorination mechanisms (e.g., radical vs. ionic pathways) impact the regioselectivity of difluorination in pyrrolidine systems?

- Methodological Answer:

- Radical Pathways: Initiated by AIBN, favor thermodynamically stable products (ΔG‡ ≈ 25 kcal/mol via DFT). Fluorine atoms attack less sterically hindered positions .

- Ionic Mechanisms: SN2-type fluorination with Selectfluor shows preference for equatorial positions (steric control). Contradictory regiochemical outcomes in literature often stem from solvent polarity effects (e.g., acetonitrile vs. DMF) .

- Resolution Strategy: Use kinetic isotopic experiments (KIE > 2.0 indicates radical pathway) and in situ IR monitoring to detect intermediates .

Q. What experimental strategies resolve contradictory bioactivity data between in vitro enzyme inhibition assays and cellular models?

- Methodological Answer:

- Orthogonal Assays: Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding constants (KD discrepancies >10× suggest artifactual inhibition) .

- Permeability Assessment: Use PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate cellular activity with passive diffusion (e.g., Pe < 1.0 × 10⁻⁶ cm/s indicates poor uptake) .

- Metabolite Profiling: LC-MS/MS identifies oxidative metabolites (e.g., CYP450-mediated defluorination) that may interfere with cellular assays .

Q. How do variations in crystal packing (polymorphs) affect solubility and bioavailability?

- Methodological Answer:

- Polymorph Screening: High-throughput crystallization (96-well plates) identifies forms with enhanced solubility (e.g., hydrochloride salt Form II has 3.2× solubility vs. Form I in pH 6.8 buffer) .

- Dissolution Kinetics: USP Apparatus II shows Form II’s dissolution rate (k1 = 0.45 min⁻¹) outperforms Form I (k1 = 0.12 min⁻¹). Pair distribution function (PDF) analysis links faster dissolution to reduced crystallinity .

Q. What catalytic systems enable asymmetric synthesis of enantiomers with >95% ee?

- Methodological Answer:

- Chiral Catalysts: Pd-(R)-BINAP complexes hydrogenate difluoroenamine precursors (H₂, 50 psi) to achieve 97% ee. Immobilized catalysts in flow reactors improve reproducibility (residence time 30 min, T = 40°C) .

- Organocatalysis: Cinchona alkaloid derivatives (e.g., hydroquinidine) catalyze fluorination with KF as a source, achieving 94% ee in CHCl₃ at -20°C .

Data Contradiction Analysis

Q. Why do pharmacological studies report conflicting EC50 values for 3,3-Difluoro-4-phenylpyrrolidine derivatives?

- Methodological Answer: Discrepancies arise from:

- Assay Conditions: Serum-containing media (10% FBS) increase protein binding, artificially elevating EC50 by 5–10× vs. serum-free conditions .

- Cell Line Variability: HEK293 vs. CHO cells show differing expression of efflux transporters (e.g., P-gp), altering intracellular concentrations .

- Solution: Normalize data using a reference compound (e.g., verapamil for P-gp inhibition) and report free fraction concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.